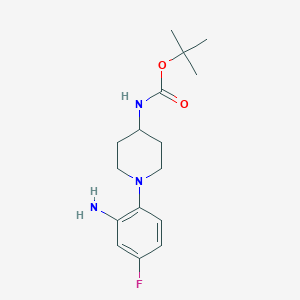

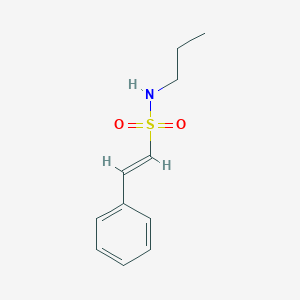

tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

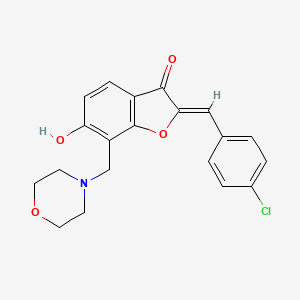

“tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C16H24FN3O2 . It is also known by its IUPAC name "tert-butyl 4- (2-fluoroanilino)-1-piperidinecarboxylate" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.38 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Synthesis and Characterization

Tert-Butyl 1-(2-amino-4-fluorophenyl)piperidin-4-ylcarbamate and its derivatives are significant as intermediates in the synthesis of biologically active compounds, including drugs like omisertinib (AZD9291) and crizotinib. These intermediates are synthesized through multi-step processes involving acylation, nucleophilic substitution, and reduction, achieving high yields and purity (Zhao, Guo, Lan, & Xu, 2017); (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Its structural characterization is crucial, involving spectroscopic techniques like LCMS, NMR, IR, and X-ray diffraction studies. These methods confirm the chemical structure and purity of the synthesized intermediates, which is vital for their application in further drug development processes (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

- Certain derivatives of tert-butyl piperidine-1-carboxylate exhibit notable biological activities. For instance, some compounds demonstrate moderate antibacterial and anthelmintic activities, highlighting their potential in therapeutic applications. The specific structural features of these compounds, such as the presence of fluorophenyl groups, contribute significantly to their biological efficacy (Sanjeevarayappa et al., 2015).

Application in Drug Development

Tert-butyl piperidine-1-carboxylate derivatives serve as intermediates in the development of lymphocyte function-associated antigen 1 inhibitors and other pharmacologically relevant compounds. Their synthesis involves innovative chemical processes like the Kulinkovich–Szymoniak cyclopropanation, which is important for the efficient production of these drug intermediates (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, & Senanayake, 2012).

Another application includes its use in the preparation of deoxycytidine kinase inhibitors, showcasing its significance in the synthesis of compounds with potential therapeutic benefits in treating diseases like cancer (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of the compound is suggested to involve the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . This suggests that the compound may have antibacterial properties.

Biochemical Pathways

Given its suggested mode of action, it can be inferred that the compound may interfere with the normal functioning of bacterial cell membranes, potentially affecting a variety of cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, and further studies may be needed to fully understand these aspects .

Result of Action

The compound’s action on bacterial cell membranes could potentially lead to the death of the bacteria, thereby exhibiting antibacterial effects . .

properties

IUPAC Name |

tert-butyl N-[1-(2-amino-4-fluorophenyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXWZUNEWAEBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477965.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477967.png)

![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)

![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)